molecular formula C15H19NO5S B2547141 N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396815-18-1

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2547141
CAS No.: 1396815-18-1
M. Wt: 325.38
InChI Key: PZDQXBQYTIPALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19NO5S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One area of research involves the development of new compounds for photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. For example, the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Biomass Conversion and Sustainable Materials

Another significant application is in the conversion of biomass into furanic compounds, which can serve as sustainable alternatives to petroleum-based building blocks in the production of plastics and fine chemicals. Research has focused on the efficient production of hydroxymethylfurfural (HMF) from fructose, highlighting the potential of furan derivatives obtained from renewable biomass resources (Román‐Leshkov, Chheda, & Dumesic, 2006).

Anticancer and Antiangiogenic Activities

Compounds with benzenesulfonamide derivatives have been studied for their anticancer and antiangiogenic activities. Novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising antiproliferative activity against cancer cells and potential as vascular disrupting agents (Romagnoli et al., 2015).

Chemical Synthesis and Modification

Research in chemical synthesis and modification techniques has led to the development of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through gold(I)-catalyzed cascade reactions. These reactions involve a 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids and potentially offering new pathways for the synthesis of complex molecules (Wang et al., 2014).

Safety and Hazards

Furan compounds can be hazardous. For example, furan is toxic and may be carcinogenic in humans . It’s important to handle these compounds with care, using appropriate safety measures.

Future Directions

The field of furan chemistry is continuously evolving, with new synthesis methods and applications being developed . Furan platform chemicals (FPCs) derived from biomass (like furfural and 5-hydroxy-methylfurfural) are of particular interest, as they can be economically synthesized from biomass . These FPCs have a wide range of potential applications, beyond the broadly promoted manufacture of fuels and monomers .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-10-6-14(20-3)15(7-11(10)2)22(18,19)16-8-13(17)12-4-5-21-9-12/h4-7,9,13,16-17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDQXBQYTIPALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.